molecular formula C19H28N4O6 B13699487 (S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid

(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid

Cat. No.: B13699487
M. Wt: 408.4 g/mol
InChI Key: TVOLTFNETIOQSW-UHFFFAOYSA-N
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Description

(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its intricate structure, which includes benzyloxycarbonyl, amino, methylbutanamido, and ureidopentanoic acid groups. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid typically involves multiple steps, starting with the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process often includes the use of di-tert-butyl pyrocarbonate for the preparation of tert-butoxycarbonyl derivatives of amino acids . The reaction conditions are optimized to ensure high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxycarbonyl-protected amino acids and their derivatives, such as:

Uniqueness

What sets (S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid apart is its specific combination of functional groups and stereochemistry. This unique configuration imparts distinct reactivity and biological activity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C19H28N4O6

Molecular Weight

408.4 g/mol

IUPAC Name

5-(carbamoylamino)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid

InChI

InChI=1S/C19H28N4O6/c1-12(2)15(23-19(28)29-11-13-7-4-3-5-8-13)16(24)22-14(17(25)26)9-6-10-21-18(20)27/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,22,24)(H,23,28)(H,25,26)(H3,20,21,27)

InChI Key

TVOLTFNETIOQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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